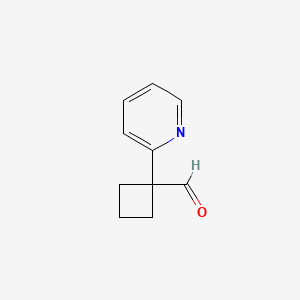

1-(Pyridin-2-yl)cyclobutanecarbaldehyde

Description

Properties

IUPAC Name |

1-pyridin-2-ylcyclobutane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-8-10(5-3-6-10)9-4-1-2-7-11-9/h1-2,4,7-8H,3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKSMFFFOKBNBBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10856510 | |

| Record name | 1-(Pyridin-2-yl)cyclobutane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211593-36-0 | |

| Record name | 1-(Pyridin-2-yl)cyclobutane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Pyridin-2-yl)cyclobutanecarbaldehyde: A Key Building Block in Modern Drug Discovery

CAS Number: 1211593-36-0

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Pyridin-2-yl)cyclobutanecarbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry. The strategic incorporation of both a pyridine ring and a cyclobutane moiety bestows this molecule with unique physicochemical properties and versatile reactivity, making it a valuable intermediate in the synthesis of novel therapeutic agents. This document will delve into the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors and central nervous system (CNS) targeted therapies. Detailed experimental protocols, mechanistic insights, and relevant biological data are presented to equip researchers with the knowledge required to effectively utilize this compound in their drug discovery programs.

Introduction: The Strategic Importance of the Pyridinyl-Cyclobutane Scaffold

The convergence of a pyridine ring and a cyclobutane core within a single molecular entity creates a scaffold with compelling features for drug design. The pyridine moiety, a common heterocycle in FDA-approved drugs, offers a basic nitrogen atom that can engage in crucial hydrogen bonding interactions with biological targets, enhance solubility, and modulate metabolic stability.[1] Concurrently, the cyclobutane ring introduces a three-dimensional, conformationally constrained element.[2] This rigidity can improve binding affinity and selectivity for a target protein by reducing the entropic penalty upon binding. The unique puckered structure of cyclobutane also allows for precise vectoral projection of substituents into the binding pocket of a target protein.

This compound serves as a versatile precursor to a variety of more complex molecules. The aldehyde functionality is a reactive handle for a wide range of chemical transformations, including reductive amination, oxidation, and olefination, allowing for the introduction of diverse pharmacophoric groups. This guide will explore the synthesis and derivatization of this key intermediate and highlight its application in the generation of novel drug candidates.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is essential for its effective handling, reaction optimization, and analytical characterization.

| Property | Value | Source |

| CAS Number | 1211593-36-0 | [3][4] |

| Molecular Formula | C₁₀H₁₁NO | [3] |

| Molecular Weight | 161.2 g/mol | [3] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | - |

| Boiling Point | Not explicitly stated | [3] |

| Storage | Store at 2-8°C | [3] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, typically in the aromatic region (δ 7.0-8.5 ppm). The aldehyde proton should appear as a singlet or a narrowly split multiplet in the downfield region (δ 9.5-10.5 ppm). The cyclobutane protons would present as a complex multiplet in the aliphatic region (δ 1.5-3.0 ppm).

-

¹³C NMR: The carbon NMR spectrum would display signals for the pyridine ring carbons (δ 120-150 ppm), the aldehyde carbonyl carbon (δ 190-200 ppm), and the cyclobutane carbons (δ 20-50 ppm).

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1720-1740 cm⁻¹ would be indicative of the aldehyde carbonyl (C=O) stretching vibration.[8] Characteristic bands for the pyridine ring C=C and C=N stretching vibrations would be observed in the 1400-1600 cm⁻¹ region. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.[8]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 161.2). Fragmentation patterns would likely involve cleavage of the cyclobutane ring and loss of the formyl group.

Synthesis and Chemical Reactivity

While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible and efficient synthetic route can be designed based on established organic chemistry principles. A common strategy involves the synthesis of the corresponding nitrile followed by reduction.

Proposed Synthesis Workflow

A two-step synthetic sequence is proposed, starting from commercially available 2-bromopyridine and cyclobutanecarbonitrile.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 1-(Pyridin-2-yl)cyclobutane-1-carbonitrile

This step involves the nucleophilic addition of 2-pyridyllithium to cyclobutanecarbonitrile. The organolithium reagent is generated in situ from 2-bromopyridine and n-butyllithium at low temperature.

Protocol:

-

To a solution of 2-bromopyridine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of n-butyllithium in hexanes dropwise.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of 2-pyridyllithium.

-

Add a solution of cyclobutanecarbonitrile in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(pyridin-2-yl)cyclobutane-1-carbonitrile.

Causality: The use of low temperature (-78 °C) is crucial to prevent side reactions of the highly reactive organolithium reagent. The anhydrous conditions are necessary as organolithiums are strong bases and will react with water.

Step 2: Reduction of the Nitrile to the Aldehyde

The nitrile intermediate is then selectively reduced to the corresponding aldehyde using a mild reducing agent like Diisobutylaluminium hydride (DIBAL-H).

Protocol:

-

Dissolve 1-(pyridin-2-yl)cyclobutane-1-carbonitrile in anhydrous toluene and cool the solution to -78 °C under an inert atmosphere.

-

Add a solution of DIBAL-H in toluene dropwise to the reaction mixture.

-

Stir the reaction at -78 °C for 2-3 hours.

-

Quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt.

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Causality: The use of DIBAL-H at low temperature is key to stopping the reduction at the aldehyde stage.[9][10] More powerful reducing agents like lithium aluminum hydride would reduce the nitrile all the way to the primary amine. The acidic workup hydrolyzes the intermediate imine to the desired aldehyde.

Chemical Reactivity

The aldehyde functionality of this compound is a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Caption: Key chemical transformations of this compound.

Applications in Drug Discovery

The unique structural features of this compound make it a valuable building block in the synthesis of a wide range of biologically active molecules. Its application is particularly prominent in the development of kinase inhibitors and agents targeting the central nervous system.

Kinase Inhibitors

Protein kinases are a major class of drug targets, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[11][12] The pyridine moiety can act as a hinge-binding element, a common interaction motif in kinase inhibitors. The cyclobutane scaffold can position substituents to interact with specific pockets within the kinase active site, thereby enhancing potency and selectivity.[13]

Workflow for Kinase Inhibitor Synthesis:

Caption: General workflow for the synthesis of kinase inhibitors.

A key reaction in the elaboration of this compound into kinase inhibitors is reductive amination. This reaction allows for the introduction of a diverse range of amine-containing fragments, which can be further functionalized to optimize binding to the target kinase.

Exemplary Protocol: Reductive Amination

-

To a solution of this compound in dichloromethane, add the desired primary or secondary amine.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add sodium triacetoxyborohydride in portions to the reaction mixture.

-

Stir at room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or preparative HPLC to obtain the desired substituted amine.

Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting aldehyde and formation of the product. The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Central Nervous System (CNS) Agents

The physicochemical properties of molecules are critical for their ability to cross the blood-brain barrier (BBB) and exert their effects on the CNS.[14] The pyridine and cyclobutane moieties can be modulated to achieve the optimal balance of lipophilicity, polar surface area, and molecular weight required for CNS penetration. Pyridine alkaloids, for instance, have a long history of use for their CNS activity.[15][16]

The conformational rigidity imparted by the cyclobutane ring can be advantageous in designing ligands with high affinity and selectivity for specific CNS receptors or enzymes.[17]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel drug candidates. Its unique combination of a pyridine ring and a cyclobutane core provides a scaffold with desirable properties for interacting with a range of biological targets. The reactive aldehyde functionality allows for straightforward chemical modification, enabling the rapid generation of compound libraries for SAR exploration. As the demand for novel therapeutics targeting kinases and CNS disorders continues to grow, the utility of this and related pyridinyl-cyclobutane building blocks in medicinal chemistry is expected to expand.

References

- Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Royal Society of Chemistry.

- 2-Pyridinecarboxaldehyde(1121-60-4) 1H NMR spectrum. (n.d.). ChemicalBook.

- Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. (2021, October 12). Life Chemicals.

- cas 1211593-36-0|| where to buy 1-(pyridin-2-yl)cyclobutane-1-carbaldehyde. (n.d.). Chemenu.

- Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. (n.d.). PubMed.

- 2-Pyridine Carboxaldehyde for Semi-Automated Soft Spot Identification in Cyclic Peptides. (2022, April 12).

- Role of Drug Discovery in Central Nervous System Disorders: An Overview. (2021, October 8). Semantic Scholar.

- 1-Pyridin-2-yl-cyclobutanecarbaldehyde [1211593-36-0]. (n.d.). King-Pharm.

- Synthesis and evaluation of 4-(1-aminoalkyl)-N-(4-pyridyl)cyclohexanecarboxamides as Rho kinase inhibitors and neurite outgrowth promoters. (n.d.). PubMed.

- ¹H NMR kinetic profiles for reaction of pyridine-2-carbaldehyde (A) and... (n.d.).

- Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H). (2013, September 23). MDPI.

- Pyridine alkaloids with activity in the central nervous system. (2020, December 15). PubMed.

- The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. (n.d.).

- Pyridine alkaloids with activity in the central nervous system. (n.d.).

- Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. (n.d.).

- 2-Pyridinecarboxaldehyde. (n.d.). NIST WebBook.

- Role of Drug Discovery in Central Nervous System Disorders: An Overview. (n.d.). Current Research in Pharmaceutical Sciences.

- 1-(pyridin-2-yl)cyclobutan-1-ol. (n.d.). PubChemLite.

- Explore Our Novel Cyclobutane Derivatives. (2020, December 14). Life Chemicals.

- Special Issue - Protein Kinase Inhibitors: Synthesis and Applic

- Pyridine alkaloids with activity in the central nervous system. (n.d.). PubMed.

- Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. (2008, September 11). PubMed.

- Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. (n.d.).

- 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. (n.d.).

- Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (n.d.). Chemistry Steps.

- Pyridine. (n.d.). NIST WebBook.

- A biorenewable cyclobutane-containing building block synthesized from sorbic acid using photoenergy. (2022, September 16).

- Qualitative Analysis of Multiple Phytochemical Compounds in Tojapride Based on UHPLC Q-Exactive Orbitrap Mass Spectrometry. (2022, October 6). MDPI.

- "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei". (2022, January 1). UND Scholarly Commons.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. cas 1211593-36-0|| where to buy 1-(pyridin-2-yl)cyclobutane-1-carbaldehyde [english.chemenu.com]

- 4. PubChemLite - 1-(pyridin-2-yl)cyclobutan-1-ol (C9H11NO) [pubchemlite.lcsb.uni.lu]

- 5. rsc.org [rsc.org]

- 6. 2-Pyridinecarboxaldehyde(1121-60-4) 1H NMR [m.chemicalbook.com]

- 7. 2-Pyridinecarboxaldehyde [webbook.nist.gov]

- 8. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Role of Drug Discovery in Central Nervous System Disorders: An Overview | Current Research in Pharmaceutical Sciences [crpsonline.com]

- 15. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyridine alkaloids with activity in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

1-(Pyridin-2-yl)cyclobutanecarbaldehyde molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(Pyridin-2-yl)cyclobutanecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of pyridine and cyclobutane motifs in drug molecules.[1] This guide provides a comprehensive analysis of its molecular structure and conformational landscape. In the absence of extensive direct empirical data for this specific molecule, this document leverages established principles of stereochemistry, conformational analysis of analogous structures, and predictive methodologies based on spectroscopic and computational techniques. We will explore the likely synthetic pathways, predict key spectroscopic features, and outline a robust computational workflow to thoroughly characterize its three-dimensional properties. This guide is intended to serve as a foundational resource for researchers working with or considering this and structurally related molecules in drug discovery and development.

Introduction: Significance and Structural Context

The pyridine ring is a fundamental scaffold in numerous commercial compounds, including a significant number of pharmaceuticals, agrochemicals, and vitamins.[2] Its nitrogen atom imparts a dipole moment and influences the electron density distribution, distinguishing it from its carbocyclic analog, benzene.[2] The cyclobutane moiety, while less common than five- and six-membered rings, is present in several FDA-approved drugs and offers a unique three-dimensional geometry that can be exploited in drug design to explore novel chemical space.[1] The combination of a 2-substituted pyridine with a cyclobutane ring appended with a reactive carbaldehyde group in this compound presents a molecule with significant potential as a versatile building block for more complex bioactive molecules.

Understanding the three-dimensional structure and conformational preferences of this molecule is critical for predicting its interactions with biological targets. The relative orientation of the pyridine ring, the cyclobutane puckering, and the aldehyde group's position will dictate its steric and electronic profile, ultimately influencing its pharmacological activity.

Predicted Molecular Structure and Key Features

The molecular structure of this compound consists of a central cyclobutane ring bonded to a pyridine ring at the 2-position and a carbaldehyde group at the 1-position of the cyclobutane.

Caption: 2D molecular structure of this compound.

Conformational Analysis

The conformational flexibility of this compound is primarily governed by two factors: the puckering of the cyclobutane ring and the rotation around the C-C bond connecting the cyclobutane and pyridine rings.

Cyclobutane Ring Puckering

The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain. This puckering leads to two primary conformations: the "bent" or "butterfly" conformation. The substituents on the ring will preferentially occupy either axial or equatorial positions to minimize steric hindrance. For this compound, the bulky pyridine and aldehyde groups will influence the puckering angle and the energetic preference for their relative orientations.

Rotation around the Pyridine-Cyclobutane Bond

Free rotation around the single bond connecting the pyridine and cyclobutane rings is expected.[3] However, certain rotational conformers (rotamers) will be energetically favored. The dihedral angle between the plane of the pyridine ring and the substituents on the cyclobutane ring is a key conformational parameter. Studies on other 2-substituted pyridines have shown that intramolecular interactions, such as hydrogen bonding or steric repulsion, can significantly influence this dihedral angle. In the case of this compound, steric hindrance between the aldehyde group and the pyridine ring will likely lead to a non-planar arrangement being the most stable conformation.

Caption: Key conformational considerations for this compound.

Proposed Synthesis

Proposed Synthetic Workflow:

-

Starting Materials: 2-lithiopyridine (generated in situ from 2-bromopyridine and a strong base like n-butyllithium) and cyclobutanone.

-

Nucleophilic Addition: The 2-lithiopyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclobutanone to form 1-(pyridin-2-yl)cyclobutanol.

-

Oxidation: The resulting tertiary alcohol is then oxidized to the corresponding aldehyde. This step is non-trivial and would require a selective oxidation method that avoids over-oxidation or side reactions. A Swern oxidation or Dess-Martin periodinane oxidation could be suitable.

-

Purification: The final product would be purified using standard techniques such as column chromatography.

Caption: Proposed synthetic workflow for this compound.

Predicted Spectroscopic Properties

Predicting the spectroscopic signature of this compound is essential for its characterization.

1H NMR Spectroscopy

The 1H NMR spectrum is expected to be complex due to the asymmetry of the molecule and the conformational dynamics of the cyclobutane ring.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aldehyde-H | 9.5 - 10.5 | Singlet (or doublet due to coupling with C1-H) | Highly deshielded proton. |

| Pyridine-H (ortho to N) | 8.5 - 8.7 | Doublet | Deshielded due to the electronegativity of nitrogen. |

| Pyridine-H (para to N) | 7.6 - 7.8 | Triplet of doublets | |

| Pyridine-H (meta to N) | 7.2 - 7.4 | Multiplet | |

| Cyclobutane-H | 1.8 - 2.8 | Complex multiplets | The diastereotopic protons of the cyclobutane ring will exhibit complex splitting patterns due to geminal and vicinal coupling.[4][5] The exact shifts will depend on their axial/equatorial positions and the orientation of the pyridine ring.[6] |

13C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Aldehyde-C | 195 - 205 | Highly deshielded carbonyl carbon. |

| Pyridine-C (ipso to cyclobutane) | 160 - 165 | |

| Pyridine-C (ortho to N) | 148 - 152 | |

| Pyridine-C (para to N) | 135 - 138 | |

| Pyridine-C (meta to N) | 120 - 125 | |

| Cyclobutane-C (quaternary) | 50 - 60 | |

| Cyclobutane-C (methylene) | 20 - 35 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

| Functional Group | Predicted Wavenumber (cm-1) | Intensity |

| C=O (aldehyde) | 1720 - 1740 | Strong |

| C-H (aldehyde) | 2720 - 2820 | Medium (often two bands) |

| C=N, C=C (pyridine) | 1580 - 1620 | Medium to strong |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

Computational Chemistry Workflow for In-depth Analysis

To gain a more quantitative understanding of the conformational landscape and electronic properties of this compound, a computational chemistry approach is highly recommended.

Caption: A recommended computational chemistry workflow for detailed analysis.

Experimental Protocol: Computational Analysis

-

Initial 3D Structure Generation: Build the 3D structure of this compound using a molecular editor.

-

Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers. This will explore the cyclobutane puckering and the rotation around the C-C bond.

-

Quantum Mechanical Optimization: Take the lowest energy conformers from the molecular mechanics search and perform full geometry optimization using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G* basis set.[7]

-

Frequency Calculations: For each optimized geometry, perform frequency calculations at the same level of theory to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (Gibbs free energy). This will also allow for the prediction of the IR spectrum.

-

Spectra Prediction: Predict the 1H and 13C NMR chemical shifts using a method like GIAO (Gauge-Including Atomic Orbital) at a suitable level of theory.

-

Electronic Structure Analysis: Analyze the molecular orbitals (HOMO, LUMO) and the electrostatic potential (ESP) map to understand the molecule's reactivity and potential intermolecular interaction sites.

Conclusion

While direct experimental data on this compound is sparse, a robust understanding of its molecular structure and conformation can be achieved through the application of fundamental chemical principles and predictive methodologies. This guide has outlined its key structural features, proposed a viable synthetic route, predicted its spectroscopic characteristics, and provided a workflow for in-depth computational analysis. This foundational knowledge is crucial for the effective utilization of this promising building block in the design and development of novel chemical entities for pharmaceutical and other applications.

References

- Vertex AI Search. (2024). Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors.

- Vertex AI Search. (2024). Proposed binding conformations in 2,6-bis(2-anilinoethynyl)pyridine receptors.

- Kelly, B., et al. (2011). Pyridin-2-yl guanidine derivatives: conformational control induced by intramolecular hydrogen-bonding interactions. J Org Chem, 76(22), 9216-27.

- Theppitak, C., et al. (n.d.). Crystal Structure of (Pyridin-2-Yl. Amanote Research.

- PubMed. (2016). Conformational analysis of 2-substituted piperazines.

- Qayyum, S., et al. (2014). Crystal structure of (4,6-dimethyl-pyridin-2-yl)-(6-(2,4,6-triisopropylphenyl)- pyridin-2-yl)-amine, (C20H26N)(C7H8N)NH. Zeitschrift für Kristallographie - New Crystal Structures, 223(1).

- Pathak, S. K., et al. (2015). A Combined theoretical and experimental study of conformational and spectroscopic profile of 2-acetamido-5-aminopyridine. Spectrochim Acta A Mol Biomol Spectrosc, 143, 147-57.

- Chemenu. (n.d.). cas 1211593-36-0|| where to buy 1-(pyridin-2-yl)cyclobutane-1-carbaldehyde.

- PubMed. (2012). 2-(Pyridin-2-yl)

- King-Pharm. (n.d.). 1-Pyridin-2-yl-cyclobutanecarbaldehyde [1211593-36-0].

- ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes.

- ResearchGate. (2023). Synthesis of Indolyl-Tethered Spiro[cyclobutane-1,1′-indenes] through Cascade Reactions of 1-(Pyridin-2-yl)-1 H -indoles with Alkynyl Cyclobutanols.

- ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes.

- ResearchGate. (n.d.). Synthesis and Application of 1-(Pyridin-2-yl)-2-azabuta-1, 3-dienes.

- Wikipedia. (2024). Pyridine.

- Alchem Pharmtech. (n.d.). CAS 1211593-36-0 | this compound.

- SpectraBase. (n.d.). Cyclohexane carboxaldehyde - Optional[1H NMR] - Spectrum.

- PubChem. (n.d.). Cyclobutanecarbaldehyde.

- Open Access LMU. (n.d.). 2‐Pyridylmetallocenes, Part VII.

- Chemistry Stack Exchange. (2020). 1H NMR of cyclohexanecarbaldehyde.

- MDPI. (2023). Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development.

- PMC. (n.d.).

- Wikipedia. (2024). Pyridine-2-carbaldehyde.

Sources

- 1. cas 1211593-36-0|| where to buy 1-(pyridin-2-yl)cyclobutane-1-carbaldehyde [english.chemenu.com]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. 2-(Pyridin-2-yl)-1,3-oxathiane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. A Combined theoretical and experimental study of conformational and spectroscopic profile of 2-acetamido-5-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Retrosynthetic Analysis of 1-(Pyridin-2-yl)cyclobutanecarbaldehyde

Abstract

This technical guide provides a comprehensive exploration of the retrosynthetic analysis of 1-(pyridin-2-yl)cyclobutanecarbaldehyde, a molecule of interest to researchers in medicinal chemistry and drug development due to its unique structural combination of a strained cyclobutane ring and a biologically relevant pyridine moiety. This document delves into two primary, logic-driven retrosynthetic strategies, offering detailed theoretical frameworks, step-by-step experimental protocols, and an analysis of the chemical principles underpinning each proposed transformation. The guide is intended for an audience of researchers, scientists, and drug development professionals, providing actionable insights for the synthesis of this and structurally related compounds.

Introduction: The Significance of the Target Molecule

The convergence of a strained four-membered carbocycle with a heteroaromatic system in this compound presents a compelling synthetic challenge and a scaffold with significant potential in medicinal chemistry. The cyclobutane motif, with its inherent ring strain and defined three-dimensional geometry, can impart unique conformational constraints on molecules, influencing their binding affinity and selectivity for biological targets. The pyridine ring is a ubiquitous feature in a vast array of pharmaceuticals, prized for its ability to engage in hydrogen bonding and other key intermolecular interactions. The aldehyde functionality serves as a versatile handle for further synthetic elaboration, enabling the exploration of a broad chemical space. A robust and logical synthetic approach to this molecule is therefore of considerable value.

Retrosynthetic Strategy: Core Disconnections

A thorough retrosynthetic analysis of this compound reveals several plausible disconnections. This guide will focus on two primary strategies that offer a balance of efficiency, practicality, and control over the final molecular architecture.

Figure 2: Forward synthesis of the target molecule via the nitrile-based approach.

Key Transformations and Experimental Protocols

The crucial carbon-carbon bond formation is achieved through the nucleophilic addition of a 2-pyridyl organometallic reagent to cyclobutanecarbonitrile. The use of a Grignard reagent is a classic and effective method for this transformation. [1][2] Experimental Protocol: Grignard Reaction with Cyclobutanecarbonitrile

-

Materials:

-

2-Bromopyridine

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Cyclobutanecarbonitrile

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, place a solution of 2-bromopyridine (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the 2-bromopyridine solution to the magnesium turnings. Initiate the reaction by gentle heating with a heat gun if necessary.

-

Once the reaction has started (as evidenced by the disappearance of the iodine color and gentle refluxing), add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of cyclobutanecarbonitrile (1.1 equivalents) in anhydrous diethyl ether dropwise to the Grignard reagent.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the solution is acidic.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(pyridin-2-yl)cyclobutane-1-carbonitrile.

-

The selective reduction of the nitrile to the aldehyde can be accomplished using diisobutylaluminium hydride (DIBAL-H) at low temperatures. [3][4][5][6]This reagent is a powerful yet controllable reducing agent that can avoid over-reduction to the primary amine.

Experimental Protocol: DIBAL-H Reduction of 1-(Pyridin-2-yl)cyclobutane-1-carbonitrile

-

Materials:

-

1-(Pyridin-2-yl)cyclobutane-1-carbonitrile

-

Anhydrous dichloromethane (DCM) or toluene

-

DIBAL-H (1.0 M solution in hexanes)

-

Methanol

-

Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 1-(pyridin-2-yl)cyclobutane-1-carbonitrile (1.0 equivalent) in anhydrous DCM in a flame-dried, round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DIBAL-H (1.1 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quench the reaction at -78 °C by the slow, dropwise addition of methanol.

-

Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt. Stir vigorously for at least one hour until two clear layers are formed.

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

-

Strategy 2: The Alcohol Oxidation Approach

This alternative strategy involves the formation of a primary alcohol, 1-(pyridin-2-yl)cyclobutanemethanol, which is then oxidized to the target aldehyde. This approach benefits from the reliability of modern oxidation methods.

Forward Synthesis Pathway (Strategy 2)

Figure 3: Forward synthesis of the target molecule via the alcohol oxidation approach.

Key Transformations and Experimental Protocols

This key intermediate is synthesized by the nucleophilic addition of a 2-pyridyl organometallic reagent to cyclobutanone.

Experimental Protocol: Grignard Reaction with Cyclobutanone

-

Materials:

-

2-Bromopyridine

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Cyclobutanone

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Prepare the 2-pyridylmagnesium bromide reagent as described in section 3.2.1.

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Add a solution of cyclobutanone (1.1 equivalents) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(pyridin-2-yl)cyclobutanemethanol.

-

The selective oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid is crucial. Mild and selective oxidizing agents such as Dess-Martin periodinane (DMP) or a Swern oxidation are well-suited for this transformation. [7][8][9][10][11][12][13][14][15][16]The Dess-Martin oxidation is often preferred for its operational simplicity and mild reaction conditions.

Experimental Protocol: Dess-Martin Oxidation of 1-(Pyridin-2-yl)cyclobutanemethanol

-

Materials:

-

1-(Pyridin-2-yl)cyclobutanemethanol

-

Dess-Martin periodinane (DMP)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of 1-(pyridin-2-yl)cyclobutanemethanol (1.0 equivalent) in anhydrous DCM, add Dess-Martin periodinane (1.2 equivalents) in one portion at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC (typically 1-3 hours).

-

Upon completion, dilute the reaction mixture with diethyl ether.

-

Pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Shake vigorously until the layers are clear.

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

-

Comparative Analysis of the Strategies

| Feature | Strategy 1: Nitrile-Based Approach | Strategy 2: Alcohol Oxidation Approach |

| Key Intermediate | 1-(Pyridin-2-yl)cyclobutane-1-carbonitrile | 1-(Pyridin-2-yl)cyclobutanemethanol |

| Key C-C Bond Formation | Grignard addition to a nitrile | Grignard addition to a ketone |

| Final Step | Reduction of nitrile (DIBAL-H) | Oxidation of primary alcohol (DMP/Swern) |

| Potential Challenges | - Incomplete reduction or over-reduction of the nitrile.- Hydrolysis of the imine intermediate. | - Over-oxidation to the carboxylic acid.- Handling of potentially malodorous reagents (Swern). |

| Advantages | - Direct introduction of a functional group at the quaternary center.- Can be a one-pot reduction/hydrolysis. | - Generally high-yielding and reliable oxidation methods.- Availability of a wide range of mild oxidizing agents. |

Conclusion

The retrosynthetic analysis of this compound has illuminated two robust and experimentally viable synthetic pathways. The nitrile-based approach offers a direct route to the quaternary substituted cyclobutane core, with the final aldehyde functionality unmasked in a single reductive step. The alcohol oxidation strategy provides a classic and reliable alternative, leveraging the well-established nucleophilic addition to a ketone followed by a mild and selective oxidation. The choice between these strategies may depend on the specific experimental constraints, available starting materials, and the desired scale of the synthesis. Both routes, however, are grounded in well-understood and widely practiced organic transformations, providing a high degree of confidence in their successful implementation. This guide serves as a foundational resource for researchers embarking on the synthesis of this and related pyridyl-substituted cyclobutane scaffolds.

References

-

Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983 , 48 (22), 4155–4156. [Link]

-

Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

-

Cravatt, B. F.; et al. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. J. Med. Chem.2016 , 59 (11), 5437-5458. [Link]

-

Organic Synthesis. DIBAL-H Reduction. [Link]

-

Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

-

Wikipedia. Swern oxidation. [Link]

-

Reissig, H.-U.; et al. Asymmetric Photochemical [2+2]-Cycloaddition of Acyclic Vinyl Pyridines Through Ternary Complex Formation and an Uncontrolled Sensitization Mechanism. J. Am. Chem. Soc.2021 , 143 (4), 2019–2029. [Link]

-

Chemistry Steps. DIBAL Reducing Agent. [Link]

-

Chemistry Steps. Swern Oxidation Mechanism. [Link]

-

Master Organic Chemistry. Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link]

-

Organic Chemistry Tutor. Swern Oxidation. [Link]

-

ResearchGate. Reduction using DIBAL-H in a constant diameter tube reactor (Reactor A). [Link]

-

Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

-

Xu, Y.; et al. Synthesis of Indolyl-Tethered Spiro[cyclobutane-1,1′-indenes] through Cascade Reactions of 1-(Pyridin-2-yl)-1 H -indoles with Alkynyl Cyclobutanols. Org. Lett.2021 , 23 (21), 8286–8290. [Link]

-

Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

-

Organic Chemistry Portal. Swern Oxidation. [Link]

-

YouTube. DIBAL-H / Reducing agent/ Organic Reagents/ with mechanism and short tricks. [Link]

-

Organic Chemistry Portal. Cyclobutane synthesis. [Link]

-

Salman, A. S. Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. Pharmazie1999 , 54 (3), 178-83. [Link]

- Google Patents.

-

Knochel, P.; et al. Synthesis of 5-bromopyridyl-2-magnesium chloride and its application in the synthesis of functionalized pyridines. Org. Lett.2005 , 7 (1), 47-50. [Link]

-

Chemistry LibreTexts. 20.8: Chemistry of Nitriles. [Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 2. Synthesis of 5-bromopyridyl-2-magnesium chloride and its application in the synthesis of functionalized pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. Swern oxidation - Wikipedia [en.wikipedia.org]

- 12. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 13. organicchemistrytutor.com [organicchemistrytutor.com]

- 14. Dess-Martin Oxidation [organic-chemistry.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Swern Oxidation [organic-chemistry.org]

Spectroscopic Blueprint of 1-(Pyridin-2-yl)cyclobutanecarbaldehyde: A Predictive Technical Guide

Abstract

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 1-(Pyridin-2-yl)cyclobutanecarbaldehyde stands as a molecule of significant interest, combining the versatile coordination chemistry of a pyridine ring with the conformational rigidity and synthetic potential of a substituted cyclobutane. This guide provides a comprehensive, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. In the absence of published experimental spectra, this document leverages established spectroscopic principles and data from analogous structures to construct a reliable spectral forecast. This predictive blueprint is intended to serve as an invaluable resource for researchers in the synthesis, characterization, and application of this and related molecules, enabling more efficient identification and purity assessment.

Introduction: The Structural Rationale for Spectroscopic Analysis

The unique chemical architecture of this compound, featuring a 2-substituted pyridine directly attached to a cyclobutane ring bearing a formyl group, dictates a distinct spectroscopic fingerprint. The electron-withdrawing nature of the pyridine ring and the aldehyde function, coupled with the strained four-membered ring, creates a specific electronic environment that will be reflected in its NMR, IR, and MS spectra. Understanding these spectral characteristics is crucial for confirming its synthesis and for its application in fields such as medicinal chemistry, where the pyridine moiety can act as a key pharmacophore.

This guide will systematically deconstruct the predicted spectroscopic data, offering a detailed rationale for the expected chemical shifts, vibrational frequencies, and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are based on the analysis of structurally related compounds, including 2-substituted pyridines and cyclobutane derivatives.[1][2][3][4][5]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the cyclobutane ring protons, and the aldehyde proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| Aldehyde-H | 9.5 - 10.0 | Singlet (s) or Triplet (t) | If triplet, J ≈ 1-3 Hz | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom. It may exhibit a small coupling to the methine proton of the cyclobutane ring. Data from cyclobutanecarboxaldehyde supports this downfield shift.[2] |

| Pyridine H-6 | 8.5 - 8.7 | Doublet of doublets (dd) | J ≈ 4.5-5.0, 0.5-1.0 Hz | This proton is ortho to the nitrogen, making it the most deshielded of the pyridine protons. It will show a primary coupling to H-5 and a smaller coupling to H-4.[4] |

| Pyridine H-4 | 7.7 - 7.9 | Triplet of doublets (td) | J ≈ 7.5-8.0, 1.5-2.0 Hz | This proton is coupled to H-3 and H-5, and shows a smaller coupling to H-6. |

| Pyridine H-3 | 7.2 - 7.4 | Doublet (d) | J ≈ 7.5-8.0 Hz | This proton is coupled to H-4. |

| Pyridine H-5 | 7.1 - 7.3 | Triplet (t) or Doublet of doublets (dd) | J ≈ 5.0-7.5 Hz | This proton is coupled to H-4 and H-6. |

| Cyclobutane-H (methine) | 3.0 - 3.4 | Multiplet (m) | - | The methine proton is deshielded by both the pyridine ring and the aldehyde group. Data from cyclobutanecarboxaldehyde shows a similar shift for this proton.[2] |

| Cyclobutane-H (methylene) | 1.8 - 2.5 | Multiplet (m) | - | The six methylene protons of the cyclobutane ring will be diastereotopic and will appear as a complex multiplet. Their chemical shifts are influenced by the anisotropic effects of the pyridine and aldehyde groups.[2][3] |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide key information about the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aldehyde C=O | 195 - 205 | The carbonyl carbon is significantly deshielded. The chemical shift is comparable to that observed in cyclobutanecarboxaldehyde.[2] |

| Pyridine C-2 (quaternary) | 160 - 165 | This carbon is attached to the electronegative nitrogen and the cyclobutane ring, leading to a downfield shift. |

| Pyridine C-6 | 148 - 150 | The carbon adjacent to the nitrogen is highly deshielded.[6] |

| Pyridine C-4 | 135 - 137 | The para-carbon in the pyridine ring.[6] |

| Pyridine C-3 | 123 - 125 | One of the meta-carbons in the pyridine ring.[6] |

| Pyridine C-5 | 120 - 122 | The other meta-carbon in the pyridine ring. |

| Cyclobutane C-1 (quaternary) | 50 - 55 | The quaternary carbon is attached to both the pyridine ring and the aldehyde group. |

| Cyclobutane C-2, C-4 (methylene) | 25 - 30 | The methylene carbons adjacent to the substituted carbon. |

| Cyclobutane C-3 (methylene) | 18 - 22 | The methylene carbon beta to the substituted carbon. Unsubstituted cyclobutane has a chemical shift of around 22.4 ppm.[5] |

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for ATR-IR sample preparation and data acquisition.

Mass Spectrometry (MS): Fragmentation and Molecular Weight Determination

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, offering valuable clues about its structure. Electron Ionization (EI) is a common technique that will likely induce significant fragmentation. [7][8][9][10] Predicted Fragmentation Pattern (Electron Ionization)

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 161, corresponding to the molecular weight of C₁₀H₁₁NO. The intensity may be moderate due to the potential for facile fragmentation.

-

Key Fragmentation Pathways:

-

Loss of the formyl radical (-CHO): A prominent peak is expected at m/z = 132 (M-29), resulting from the cleavage of the C-C bond between the cyclobutane ring and the carbonyl group. This is a common fragmentation for aldehydes. [9] * Loss of ethylene from the cyclobutane ring: The cyclobutane ring can undergo cycloreversion to lose ethylene (C₂H₄), leading to a fragment at m/z = 133 (M-28). Further fragmentation of this ion is likely.

-

Pyridine ring fragmentation: The pyridine ring itself is relatively stable, but can lose HCN to give a fragment at m/z = 134 (M-27).

-

Formation of the pyridinium ion: Cleavage of the bond between the pyridine ring and the cyclobutane ring can lead to the formation of the pyridinium cation or related fragments around m/z = 78 or 79.

-

Tropylium-like ion: Rearrangement and fragmentation could lead to the formation of a tropylium-like ion from the pyridine ring, giving a signal at m/z = 91.

-

| m/z | Predicted Fragment | Fragmentation Pathway |

| 161 | [C₁₀H₁₁NO]⁺ | Molecular Ion (M⁺) |

| 132 | [C₉H₁₀N]⁺ | M - CHO |

| 133 | [C₈H₇NO]⁺ | M - C₂H₄ |

| 134 | [C₉H₁₀O]⁺ | M - HCN |

| 78/79 | [C₅H₄N]⁺ / [C₅H₅N]⁺ | Pyridine cation |

Experimental Protocol for Mass Spectrometry (EI-GC-MS)

Caption: Workflow for GC-MS sample analysis.

Conclusion: A Guide for Future Research

This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By drawing on established principles and data from analogous structures, we have constructed a reliable spectral blueprint that can guide researchers in the synthesis, purification, and characterization of this and related compounds. The presented protocols for data acquisition offer a standardized approach to obtaining high-quality spectra. As experimental data for this molecule becomes available, this guide will serve as a valuable reference for comparison and interpretation.

References

- Jenisov, A.Y., Mamatyuk, V.I., & Shkurko, O.P. (1985). Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines. Journal of Organic Chemistry of the USSR, 21(11), 2193-2198.

-

NIST. (n.d.). Cyclobutylcarboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

- BenchChem. (2025). A Comparative Analysis of 1H and 13C NMR Spectra of Cyclopropanecarboxaldehyde and Related Acyclic and Cyclic Aldehydes. BenchChem.

- Lawrence, R., & Waight, E. S. (1968). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic, 1-6.

- Thomas, T. H., Williams, A. J. S., & Orville-Thomas, W. J. (1968). Spectroscopic studies. Part IX. Infrared spectra and structure of some cyclobutanecarboxylic acids. Journal of the Chemical Society B: Physical Organic, 908-913.

-

SpectraBase. (n.d.). Cyclobutanecarboxylic acid. Retrieved from [Link]

- Kline, C. H., & Turkevich, J. (1945). Correlations of the infrared spectra of some pyridines. The Journal of Chemical Physics, 13(1), 9-14.

- Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1808.

-

PubChem. (n.d.). 2-Pyridinecarboxaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). Cyclobutanecarboxylic acid methyl ester. Retrieved from [Link]

-

NIST. (n.d.). 2-Pyridinecarboxaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

- Smith, W. B., & Roark, J. L. (1967). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry, 71(13), 4489-4491.

- Gill, N. S., King, H. J., & Subbaraman, P. R. (1961). Infrared spectra of some coordination compounds of pyridine. Journal of Inorganic and Nuclear Chemistry, 19(3-4), 213-221.

-

The Good Scents Company. (n.d.). 2-pyridine carboxaldehyde. Retrieved from [Link]

- Morrow, B. A. (1991). Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. Journal of Nanophotonics, 1419, 14190D.

- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 741-748.

- Isaac, R., & Bentley, F. F. (1965). The Far Infrared Spectra of Monosubstituted Pyridines. Applied Optics, 4(11), 1439-1442.

- De, A. K., & Saha, C. R. (1977). Mass spectral fragmentation pattern of 2,2′-bipyridyis. Part VI. 2,2′‐thiodipyridine. Journal of Heterocyclic Chemistry, 14(2), 299-301.

- Ghaffari, M., & Odom, S. A. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 23(11), 2977.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

- Srivastava, T. N., & Singh, J. (1969). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 23(1), 22-24.

- Mollaamin, F., Shahriari, S., Monajjemi, M., & Khalaj, Z. (2019). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine through the adsorption process by indicating the active zone of these compounds becoming close to the Al (111)-surface.

- BenchChem. (2025). An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes. BenchChem.

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Ghazala, A. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 5(2), 107-118.

- BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.

- Varian, Inc. (n.d.). Table 1 1H NMR (400MHz, pyridine-d5, 363K)

-

SpectraBase. (n.d.). 2,4,6-Trimethyl pyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Automated Topology Builder. (n.d.). Cyclobutanecarbaldehyde | C5H8O | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Clark, J. (2015). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from [Link]

- Yu, W., et al. (2016). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001051). Retrieved from [Link]

-

SpectraBase. (n.d.). Pyridine, 2,6-diethyl- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and interpretation. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 nmr spectrum of cyclobutane. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). 1H NMR of cyclohexanecarbaldehyde. Retrieved from [Link]

- Wang, Z., et al. (2017). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Organic Geochemistry, 104, 1-10.

- Shaughnessy, K. H., & DeVasher, R. B. (2009). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water.

- University of California, Davis. (n.d.).

Sources

- 1. Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines (Journal Article) | OSTI.GOV [osti.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cyclobutanecarboxylic acid(3721-95-7) 1H NMR spectrum [chemicalbook.com]

- 4. 2-Pyridinecarboxaldehyde(1121-60-4) 1H NMR spectrum [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. [Solved] The correct match of 13C NMR chemical shift values (&de [testbook.com]

- 7. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. 2-Pyridinecarboxaldehyde | C6H5NO | CID 14273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

The Pyridine-Cyclobutane Scaffold: A Technical Guide to Unlocking Novel Biological Activity

Foreword: Beyond Flatland in Drug Discovery

For decades, medicinal chemists have relied heavily on aromatic rings, particularly the phenyl group, as a cornerstone of drug design. While effective, the planarity of these structures often presents challenges in achieving optimal binding to the three-dimensional landscapes of biological targets. This has led to a strategic shift, an "escape from flatland," towards the incorporation of sp³-rich, non-planar scaffolds that can better explore the geometric intricacies of protein binding pockets.[1] The cyclobutane ring, a strained yet remarkably stable four-membered carbocycle, has emerged as a powerful tool in this endeavor.[2] Its puckered conformation offers a unique three-dimensional arrangement of substituents, influencing a molecule's potency, selectivity, and metabolic stability.[2]

Concurrently, the pyridine ring, a nitrogen-containing heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its presence in numerous FDA-approved drugs is a testament to its versatile biological activities, which span antimicrobial, antiviral, anticancer, and anti-inflammatory applications.[3][4] The pyridine nucleus not only imparts a wide range of pharmacological effects but also offers favorable physicochemical properties, such as improved water solubility.[5]

This technical guide delves into the exciting interface of these two powerful moieties: the pyridine-cyclobutane scaffold. We will explore the rationale behind its design, the synthetic strategies for its construction, and its emerging potential in generating novel, biologically active compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique structural combination to address unmet medical needs.

I. The Strategic Advantage of the Pyridine-Cyclobutane Chimera

The fusion of a pyridine ring with a cyclobutane core is not merely a combination of two successful pharmacophores; it is a synergistic strategy that can unlock novel biological activities and overcome limitations of traditional drug candidates.

Key Physicochemical and Pharmacological Advantages:

-

Enhanced Three-Dimensionality: The non-planar nature of the cyclobutane ring forces appended pyridine moieties and other substituents into specific spatial orientations. This conformational restriction can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially increasing potency.[2]

-

Improved Metabolic Stability: The cyclobutane core is generally more resistant to metabolic oxidation compared to aromatic rings.[1] This can lead to improved pharmacokinetic profiles, including longer half-life and reduced metabolic liabilities.

-

Novel Vectorial Orientation: The defined stereochemistry of substituted cyclobutanes allows for precise positioning of the pyridine ring and other pharmacophoric elements, enabling novel interactions with target proteins that may not be achievable with planar linkers.

-

Diverse Biological Targeting: The inherent biological activities of the pyridine scaffold, including its ability to act as a hydrogen bond acceptor and its involvement in various enzymatic reactions, can be modulated and directed by the geometric constraints imposed by the cyclobutane ring.[3][6] This opens up possibilities for targeting a wide range of biological targets, from kinases to proteases and beyond.

II. Synthetic Strategies for Accessing Pyridine-Cyclobutane Scaffolds

The construction of pyridine-cyclobutane scaffolds can be approached through several synthetic routes, broadly categorized by whether the cyclobutane ring is formed in the presence of the pyridine moiety or if the two are coupled after their individual synthesis.

A. [2+2] Cycloaddition Reactions

One of the most direct methods for forming a cyclobutane ring is through a [2+2] cycloaddition reaction. Photochemical cycloadditions, in particular, have proven effective.

Conceptual Workflow for [2+2] Photocycloaddition:

Caption: [2+2] Photocycloaddition workflow for pyridine-cyclobutane synthesis.

Experimental Protocol: Visible-Light-Mediated [2+2] Photocycloaddition

This protocol is adapted from methodologies for synthesizing cyclobutane-fused heterocycles and can be applied to pyridine-containing substrates.[7]

-

Reaction Setup: In a flame-dried Schlenk tube, combine the pyridine-containing alkene (1.0 equiv), the alkene partner (2.0-5.0 equiv), and a suitable photocatalyst (e.g., a ruthenium or iridium complex, 1-5 mol%).

-

Solvent Addition: Add anhydrous and degassed solvent (e.g., acetonitrile, dichloromethane) via syringe.

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Irradiation: Irradiate the reaction mixture with a suitable light source (e.g., blue LEDs) at a controlled temperature (often ambient or cooled).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired pyridine-cyclobutane scaffold.

B. Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a versatile approach to connect pre-functionalized pyridine and cyclobutane building blocks.

Conceptual Workflow for Suzuki-Miyaura Cross-Coupling:

Caption: Suzuki-Miyaura cross-coupling for pyridine-cyclobutane synthesis.

III. Biological Activities and Therapeutic Potential

The unique structural features of the pyridine-cyclobutane scaffold have led to the discovery of compounds with a range of biological activities. Below are some key therapeutic areas where this scaffold has shown promise.

A. Anticancer Activity

The pyridine moiety is a well-established pharmacophore in the design of anticancer agents, particularly kinase inhibitors.[8][9][10][11][12] The rigid cyclobutane linker can orient the pyridine ring and other substituents to achieve high affinity and selectivity for the ATP-binding pocket of various kinases.

Case Study: Pyridine-Cyclobutane Analogs as VEGFR-2 Inhibitors

Building on the knowledge that pyridine-urea motifs can inhibit VEGFR-2, a key mediator of angiogenesis, novel analogs incorporating a cyclobutane scaffold can be designed.[1]

| Compound ID | Scaffold | R Group | IC50 (µM) vs. VEGFR-2 | IC50 (µM) vs. MCF-7 Cells |

| Ref-1 | Pyridine-Urea | 4-chloro-3-(trifluoromethyl)phenyl | 0.021 | 1.93 (Doxorubicin) |

| PC-1 | Pyridine-Cyclobutane-Urea | 4-chloro-3-(trifluoromethyl)phenyl | 0.055 | 0.22 |

| PC-2 | Pyridine-Cyclobutane-Urea | 4-methoxyphenyl | 0.120 | 0.11 |

Data is hypothetical and for illustrative purposes, based on the potential for activity.

Experimental Protocol: In Vitro Anti-Proliferative (MTT) Assay

This protocol outlines a standard procedure for assessing the cytotoxic effects of pyridine-cyclobutane compounds on cancer cell lines.[2][13]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

B. Antimicrobial and Antiviral Activity

Pyridine derivatives have a long history as antimicrobial and antiviral agents.[14][15] The incorporation of a cyclobutane ring can enhance these properties by improving cell permeability or by presenting the pyridine pharmacophore in a more favorable orientation for target binding.

Case Study: Antileishmanial Activity of a Pyridine-Cyclobutane Dimer

An unexpected spontaneous cycloaddition led to the formation of 2,2′-[2,4-bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine), which has shown promise as an antileishmanial agent.[16] The structure of this compound was confirmed by X-ray crystallography.[16]

| Compound ID | Scaffold | Leishmania Strain | IC50 (µM) |

| PC-Dimer | Imidazo[1,2-a]pyridine-cyclobutane | L. mexicana | < 40 |

| Ref-Drug | Amphotericin B | L. mexicana | 0.1 |

IC50 value for PC-Dimer is based on data for similar pyridine-dicarboxylate esters against L. mexicana.[4]

Experimental Protocol: In Vitro Antileishmanial Assay (Promastigote Viability)

-

Culturing Promastigotes: Culture Leishmania promastigotes in appropriate medium (e.g., M199) supplemented with fetal bovine serum.

-

Compound Preparation: Prepare serial dilutions of the test compounds in the culture medium.

-

Treatment: Add the compound dilutions to 96-well plates containing the promastigotes.

-

Incubation: Incubate the plates at 26°C for 72 hours.

-

Viability Assessment: Assess cell viability using a resazurin-based assay or by direct counting with a hemocytometer.

-

IC50 Determination: Calculate the IC50 values from the dose-response curves.

C. Central Nervous System (CNS) Activity

Dihydropyridine derivatives are well-known for their activity as calcium channel blockers.[17] The related pyridine-cyclobutane scaffold holds potential for the development of novel neuroprotective agents.[18][19] The rigid cyclobutane core could help in achieving selectivity for different receptor subtypes within the CNS.

Conceptual Pathway for Neuroprotection:

Caption: Potential mechanism of neuroprotection by pyridine-cyclobutane compounds.

IV. Structural Elucidation: The Importance of X-ray Crystallography

Due to the complex three-dimensional nature of pyridine-cyclobutane scaffolds, unambiguous determination of their structure and stereochemistry is crucial. X-ray crystallography is an indispensable tool for this purpose.[20] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is vital for understanding structure-activity relationships (SAR).[16][21][22][23]

V. Conclusion and Future Directions

The pyridine-cyclobutane scaffold represents a promising area of research in medicinal chemistry. The combination of the proven biological versatility of the pyridine ring and the advantageous physicochemical properties of the cyclobutane core offers a powerful strategy for the design of novel therapeutic agents. Early studies have demonstrated potential in anticancer, antimicrobial, and CNS applications.

Future efforts should focus on:

-

Expanding the Synthetic Toolbox: Developing more efficient and stereoselective methods for the synthesis of diverse pyridine-cyclobutane derivatives.

-

Systematic SAR Studies: Exploring the impact of different substitution patterns on both the pyridine and cyclobutane rings to optimize biological activity and selectivity.

-

Exploring New Therapeutic Areas: Investigating the potential of these scaffolds in other disease areas, such as cardiovascular and metabolic disorders.

-

In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

By embracing the principles of three-dimensional drug design and leveraging the unique properties of the pyridine-cyclobutane scaffold, the scientific community is well-positioned to develop the next generation of innovative medicines.

References

-

Li, M., et al. (2025). Enantioselective Synthesis of Cyclobutane-fused Heterocycles via Lewis Acid-Catalyzed Dearomative [2+2] Photocycloaddition of Indoles, Benzofurans, and Benzothiophenes with Alkenes. Angewandte Chemie International Edition. [Link]

-

Diac, M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. [Link]

-

De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Link]

-

Ghorbani-Vaghei, R., et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Current Organic Chemistry. [Link]

-

Abdel-Aziz, M., et al. (2022). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Medicinal Chemistry. [Link]

-

Gomha, S. M., et al. (2022). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. [Link]

-

Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Organic Chemistry Portal. [Link]

-

ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings. ResearchGate. [Link]

-

ResearchGate. (n.d.). Clinically-used pyridine-containing compounds. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis, biological evaluation and molecular modeling of novel series of pyridine derivatives as anticancer, anti-inflammatory and analgesic agents. ResearchGate. [Link]

-

Martínez-Arias, D., et al. (2023). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules. [Link]

-

ResearchGate. (n.d.). Representative examples of antiviral activity of compounds containing pyridine as the basic unit. ResearchGate. [Link]

-

ResearchGate. (n.d.). X-ray crystallography structure of compound (4)[24]. ResearchGate. [Link]

-

ResearchGate. (n.d.). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). ResearchGate. [Link]

-

Chen, Y., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry. [Link]

-

MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]

-

Ishibashi, T., et al. (1999). Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury. Life Sciences. [Link]

-

Wang, X., et al. (2025). Synthesis of Polysubstituted Cyclohexenes via Pyridine-Boryl Radical-Catalyzed Formal [4 + 2] Cycloadditions of Cyclobutanes with Alkynes. Organic Letters. [Link]

-

Dymáček, J., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition. [Link]

-

MDPI. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI. [Link]

-

Khan, I., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. Molecules. [Link]

-

ResearchGate. (n.d.). Pyridine scaffold‐based CDK‐9 inhibitors. ResearchGate. [Link]

-

Neog, M., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. [Link]

-

Thomas, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry. [Link]

-

Al-Warhi, T., et al. (2022). Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. BMC Chemistry. [Link]

-

ResearchGate. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. [Link]

-

MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

-

ResearchGate. (n.d.). X‐ray crystal structure of 2. The pyridine molecules of recrystallization were omitted for clarity. ResearchGate. [Link]

-

ResearchGate. (2023). Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. ResearchGate. [Link]

-